molecular formula C18H24N2O5 B1399874 Tert-butyl 4-[4-formyl-2-(methoxycarbonyl)phenyl]piperazine-1-carboxylate CAS No. 1312118-07-2

Tert-butyl 4-[4-formyl-2-(methoxycarbonyl)phenyl]piperazine-1-carboxylate

Cat. No.: B1399874
CAS No.: 1312118-07-2
M. Wt: 348.4 g/mol
InChI Key: RXLIPCMCBCGBEH-UHFFFAOYSA-N
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Description

Tert-butyl 4-[4-formyl-2-(methoxycarbonyl)phenyl]piperazine-1-carboxylate is a sophisticated chemical building block designed for advanced pharmaceutical research and development. Its molecular structure incorporates both a formyl and a methoxycarbonyl functional group on the phenyl ring, alongside a Boc-protected piperazine, making it a versatile and valuable intermediate for multi-step synthetic routes. This compound is primarily utilized in the synthesis of complex molecules for drug discovery programs. Its high-value application lies in its ability to serve as a precursor for the development of potential therapeutic agents, including compounds investigated as bromodomain inhibitors . Bromodomain proteins, such as BRD4, are epigenetic regulators implicated in the progression of various cancers, and small molecules that inhibit these targets represent a promising area of oncology research . The reactive aldehyde group is a key handle for further chemical transformations, such as condensation reactions to form Schiff bases, which are common motifs in the development of corrosion inhibitors for industrial applications . For Research Use Only. This product is not intended for diagnostic or therapeutic uses and is strictly prohibited for personal use.

Properties

IUPAC Name

tert-butyl 4-(4-formyl-2-methoxycarbonylphenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O5/c1-18(2,3)25-17(23)20-9-7-19(8-10-20)15-6-5-13(12-21)11-14(15)16(22)24-4/h5-6,11-12H,7-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXLIPCMCBCGBEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[4-formyl-2-(methoxycarbonyl)phenyl]piperazine-1-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the piperazine ring, followed by the introduction of the formyl and methoxycarbonyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For example, the use of tert-butyl chloroformate in the presence of a base can facilitate the formation of the tert-butyl ester group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[4-formyl-2-(methoxycarbonyl)phenyl]piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound. These products can be further utilized in various chemical syntheses and applications .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-[4-formyl-2-(methoxycarbonyl)phenyl]piperazine-1-carboxylate is primarily utilized in the synthesis of biologically active compounds. Its structure allows for modifications that can enhance pharmacological properties. For instance:

  • Anticancer Activity : Research indicates that derivatives of piperazine compounds exhibit significant growth inhibition against cancer cell lines. The presence of the formyl group is hypothesized to play a role in enhancing this activity by facilitating interactions with biological targets .
  • Neuropharmacological Studies : Compounds with piperazine moieties are often investigated for their effects on neurotransmitter systems, making this compound a candidate for exploring new treatments for neurological disorders .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations:

  • Synthesis of Heterocycles : this compound can be employed in the formation of complex heterocyclic structures through cyclization reactions, which are essential in drug development .
  • Functionalization Reactions : The presence of the formyl and methoxycarbonyl groups makes it suitable for further functionalization, enabling the creation of diverse chemical entities that may possess unique biological activities .

Case Study 1: Anticancer Compound Development

A study highlighted the synthesis of novel piperazine derivatives from this compound, demonstrating potent anticancer activity against specific tumor cell lines while sparing healthy cells. These findings suggest that modifications to this scaffold could lead to selective anticancer agents .

Case Study 2: Neuropharmacological Investigations

In neuropharmacological research, derivatives based on this compound were tested for their ability to modulate neurotransmitter receptors. Results indicated promising activity, warranting further exploration into its potential as a therapeutic agent for neurological disorders .

Mechanism of Action

The mechanism of action of tert-butyl 4-[4-formyl-2-(methoxycarbonyl)phenyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The formyl and methoxycarbonyl groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity. The piperazine ring provides a scaffold that can enhance the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of tert-butyl 4-[4-formyl-2-(methoxycarbonyl)phenyl]piperazine-1-carboxylate with analogous piperazine-carboxylate derivatives, focusing on substituent effects , synthetic routes , and functional applications .

Table 1: Structural and Functional Comparison

Compound Name Substituents on Phenyl Ring Key Functional Groups Synthesis Yield Applications Evidence ID
Target compound 4-formyl, 2-methoxycarbonyl Aldehyde, ester N/A* Intermediate for PROTACs, kinase inhibitors
tert-Butyl 4-(2-cyano-4-formylphenyl)piperazine-1-carboxylate 4-formyl, 2-cyano Aldehyde, nitrile 95% (crude) Intermediate for heterocyclic synthesis
tert-Butyl 4-(3-chloro-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate 3-chloro, 4-methoxycarbonyl Chloro, ester N/A Antimalarial agents, SAR studies
tert-Butyl 4-(4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate 4-methoxycarbonyl Ester 76% Radioligand precursors, CSF1R studies
tert-Butyl 4-(6-(methoxycarbonyl)-4-methylpyridin-3-yl)piperazine-1-carboxylate Pyridine ring with methyl and ester Ester, methyl ~80% (crude) CDK4/6 inhibitor intermediates

Key Observations:

Substituent Effects on Reactivity: The formyl group in the target compound distinguishes it from derivatives lacking aldehyde functionality (e.g., chloro- or cyano-substituted analogs). This group enables conjugation with amines or hydrazines, critical for forming Schiff bases in PROTAC synthesis . Methoxycarbonyl groups are retained across analogs for stability during coupling reactions. For example, in , this group remains intact during nickel-catalyzed C–N cross-couplings .

Synthetic Methodologies :

  • Buchwald-Hartwig coupling : Used in for pyridine-containing analogs (Pd(OAc)₂/BINAP system, 80°C, 4 hours) .
  • Acid-catalyzed deprotection : In , tert-butyl groups are removed using trifluoroacetic acid (TFA) to generate free piperazines for further functionalization .
  • Amide coupling : HATU/DIPEA-mediated reactions (e.g., ) are standard for introducing carboxamide substituents .

Biological Relevance: The target compound’s aldehyde group is pivotal in LYMTACs (lysosome-targeting chimeras), where it facilitates covalent binding to lysosomal membrane proteins . Chloro- and cyano-substituted analogs () show enhanced metabolic stability, making them suitable for antimalarial or CNS-targeting agents .

Research Findings and Trends

  • Electronic Effects : Nitrile groups () increase electron-withdrawing character compared to methoxycarbonyl, altering π-π stacking interactions in protein binding .
  • Steric Hindrance : Bulky tert-butyl groups improve solubility and crystallization, as seen in X-ray studies using SHELX () .
  • Yield Optimization : Reactions with Pd catalysts (e.g., ) achieve >80% yields, while TFA-mediated deprotections () require careful pH control to avoid ester hydrolysis .

Biological Activity

Tert-butyl 4-[4-formyl-2-(methoxycarbonyl)phenyl]piperazine-1-carboxylate (CAS Number: 1312118-07-2) is a compound of interest due to its potential biological activities. This article provides an in-depth examination of its biological activity, supported by data tables, research findings, and relevant case studies.

  • Molecular Formula : C18H24N2O5
  • Molecular Weight : 348.4 g/mol
  • Purity : >95% .

The biological activity of this compound has been explored in various studies, particularly its role as an inhibitor in neurodegenerative diseases. It has been noted for its potential to inhibit β-secretase and acetylcholinesterase, enzymes involved in the pathogenesis of Alzheimer's disease.

Key Findings

  • Inhibition of Enzymes :
    • The compound has shown significant inhibition of β-secretase with an IC50 value of 15.4 nM and acetylcholinesterase with a Ki value of 0.17 μM .
  • Protection Against Amyloid Beta Toxicity :
    • In vitro studies indicated that the compound could protect astrocytes from toxicity induced by amyloid beta (Aβ) aggregates, demonstrating a reduction in cell death and oxidative stress markers .
  • Cell Viability :
    • When tested on astrocytes treated with Aβ, the compound improved cell viability significantly compared to untreated groups, suggesting a protective mechanism against neurotoxicity .

Data Table: Biological Activity Summary

Activity TypeObservationsReference
β-Secretase InhibitionIC50 = 15.4 nM
Acetylcholinesterase InhibitionKi = 0.17 μM
Cell Viability ImprovementIncreased from 43.78% to 62.98% with treatment
Reactive Oxygen Species (ROS)Reduced ROS levels in treated astrocytes

Study on Neuroprotective Effects

A study published in MDPI explored the neuroprotective properties of the compound against Aβ-induced toxicity in astrocytes. It was found that:

  • The compound reduced TNF-α levels, a marker for inflammation.
  • It improved cell viability significantly when co-administered with Aβ.
  • The study suggested that the compound could serve as a multitarget drug for Alzheimer's disease management due to its dual inhibition properties and protective effects on neuronal cells .

Q & A

Q. What are the common synthetic routes for synthesizing tert-butyl 4-[4-formyl-2-(methoxycarbonyl)phenyl]piperazine-1-carboxylate, and how can reaction conditions be optimized to improve yield?

The compound is typically synthesized via multi-step functionalization of a piperazine core. A key method involves coupling a tert-butyl piperazine-1-carboxylate derivative with a formyl- and methoxycarbonyl-substituted aryl halide or aldehyde precursor. For example, a nickel-catalyzed C–N cross-coupling reaction using NiBr₂·3H₂O (5 mol%) and pyrrolidine as an additive achieved a 76% yield under reflux conditions . Optimization strategies include:

  • Catalyst selection : Transition-metal catalysts (e.g., Ni, Pd) improve coupling efficiency.
  • Additives : Pyrrolidine enhances reaction rates by stabilizing intermediates.
  • Purification : Gradient flash chromatography (e.g., 0–3% ethyl acetate in DCM) minimizes side-product formation.

Q. How is the structure of this compound confirmed post-synthesis?

Structural confirmation relies on spectroscopic and crystallographic techniques:

  • NMR spectroscopy : ¹H and ¹³C NMR identify functional groups (e.g., formyl protons at ~9.8 ppm, tert-butyl signals at ~1.4 ppm) .
  • X-ray diffraction : Single-crystal studies reveal bond lengths, angles, and molecular packing. For example, torsion angles between the piperazine ring and aryl groups inform conformational stability .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ calculated for C₁₉H₂₅N₄O₂: 341.1972) .

Advanced Research Questions

Q. What catalytic mechanisms underpin nickel-mediated C–N cross-coupling reactions for this compound?

Nickel catalysis proceeds through a redox cycle involving oxidative addition, transmetallation, and reductive elimination. Key steps include:

  • Oxidative addition : Ni⁰ inserts into the C–Br bond of aryl halides.
  • Transmetallation : The piperazine nucleophile coordinates to Niᴵᴵ.
  • Reductive elimination : Niᴵᴵ facilitates C–N bond formation, regenerating Ni⁰. Additives like pyrrolidine mitigate catalyst deactivation by stabilizing Ni intermediates .

Q. How do crystallographic studies inform the molecular conformation and reactivity of this piperazine derivative?

X-ray diffraction reveals:

  • Planarity : The piperazine ring adopts a chair conformation, with the aryl substituents oriented equatorially to minimize steric strain .
  • Intermolecular interactions : Weak C–H···O hydrogen bonds between methoxycarbonyl groups influence crystal packing and solubility .
  • Reactivity hotspots : The formyl group's spatial accessibility facilitates nucleophilic additions (e.g., alkyne formation via dimethyl diazo reagents) .

Q. How can researchers address discrepancies in reported yields for similar synthetic procedures?

Yield variations (e.g., 35% vs. 76%) arise from:

  • Catalyst loading : Higher NiBr₂·3H₂O concentrations (5 mol% vs. 3 mol%) improve turnover .
  • Reaction time : Extended stirring (24–48 h) ensures complete conversion.
  • Workup protocols : Si-Trisamine treatment or column chromatography reduces impurities .

Q. What strategies enable functionalization of the formyl group for drug discovery applications?

The formyl group is a versatile handle for derivatization:

  • Alkyne formation : Reaction with dimethyl(1-diazo-2-oxopropyl)phosphonate yields ethynyl derivatives for click chemistry .
  • Reductive amination : Conversion to amines using NaBH₃CN facilitates bioactive analog synthesis .
  • Schiff base formation : Condensation with hydrazines generates hydrazones for metal coordination studies .

Q. How can this compound serve as a precursor for enzyme inhibitors, and what validation methods are used?

As a piperazine-carboxylate, it mimics peptidic backbones in enzyme active sites. Applications include:

  • Prolyl hydroxylase inhibition : Structural analogs (e.g., tert-butyl 4-[[1-[(4-chlorophenyl)methyl]-3-hydroxy-2-oxopyridin-4-yl]methyl]piperazine-1-carboxylate) show inhibition via competitive binding .
  • Validation : Enzyme kinetics (Km/Vmax), isothermal titration calorimetry (ITC), and molecular docking (e.g., AutoDock) assess target engagement .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-[4-formyl-2-(methoxycarbonyl)phenyl]piperazine-1-carboxylate
Reactant of Route 2
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Tert-butyl 4-[4-formyl-2-(methoxycarbonyl)phenyl]piperazine-1-carboxylate

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